molecular formula C9H16O6 B13721687 4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid

4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid

Cat. No.: B13721687
M. Wt: 220.22 g/mol
InChI Key: XUARGSTVFSLPEL-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxyethoxy)ethoxy]-4-oxobutanoic acid is an organic compound with a complex structure featuring multiple ether linkages and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid typically involves the reaction of triethylene glycol monomethyl ether with succinic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methoxyethoxy)ethoxy]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular membranes, affecting their properties and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-Methoxyethoxy)ethoxy]-4-oxobutanoic acid is unique due to its specific combination of ether linkages and a carboxylic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C9H16O6/c1-13-4-5-14-6-7-15-9(12)3-2-8(10)11/h2-7H2,1H3,(H,10,11)

InChI Key

XUARGSTVFSLPEL-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC(=O)CCC(=O)O

Origin of Product

United States

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